3-(3-methylphenyl)-1-(piperidin-4-yl)urea
Description
Significance of Urea (B33335) Scaffold in Medicinal Chemistry Research
The urea moiety is a privileged structure in medicinal chemistry, recognized for its role in a multitude of therapeutic agents. nih.govacs.orgnih.govresearchgate.netrsc.org This functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile hydrogen bond donor and acceptor. This property allows urea derivatives to form stable and specific interactions with biological targets such as proteins and receptors, which is a fundamental aspect of drug action. nih.govnih.gov The unique structural and electronic characteristics of the urea group contribute to its prevalence in drug design, influencing key properties like bioavailability and metabolic stability. acs.orgnih.gov
A wide array of drugs incorporating the urea scaffold have received FDA approval for various diseases. acs.org For instance, sorafenib (B1663141) and lenvatinib (B1674733) are urea-containing compounds used in cancer therapy. researchgate.net Another example is glibenclamide, an antidiabetic drug that demonstrates the long-standing importance of this scaffold in medicine. acs.org The development of urea derivatives dates back to the early 20th century with compounds like suramin, which has been used to treat sleeping sickness. nih.govacs.org The synthesis of urea derivatives is a well-established field in organic chemistry, with various methods developed to create both symmetrical and unsymmetrical ureas. nih.govacs.orgasianpubs.org Classical methods often involve the use of phosgene (B1210022) or its derivatives, though newer, safer synthetic routes are continuously being explored. acs.orgmdpi.com
Overview of Piperidine (B6355638) Derivatives in Chemical Compound Design
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. researchgate.netnih.govresearchgate.netencyclopedia.pub Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. nih.govresearchgate.net The piperidine moiety can influence a compound's lipophilicity, polarity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nitrogen atom can act as a key interaction point with biological targets. researchgate.net
Contextualization of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea within Urea-Piperidine Chemistries
The compound this compound incorporates both the urea and piperidine functionalities, placing it within a chemical space that has been productively explored in drug discovery. This hybrid structure combines the hydrogen bonding capabilities of the urea linker with the versatile scaffold of the piperidine ring. The general class of 1-aryl-3-piperidin-4-yl-urea derivatives has been investigated for its potential as CXCR3 receptor antagonists, suggesting a possible role in inflammatory diseases and immuno-oncology. nih.gov
The substitution pattern of this compound, with a methyl group at the meta-position of the phenyl ring, is a specific structural feature that can influence its biological activity. The position of substituents on the phenyl ring in related urea derivatives has been shown to be critical for their potency and selectivity. itmedicalteam.pl For instance, in a series of soluble epoxide hydrolase inhibitors, the nature and position of substituents on the phenyl ring were key determinants of activity. researchgate.net The presence of the 3-methylphenyl group in the target compound suggests a specific lipophilic and steric profile that could be optimized for interaction with a particular biological target.
Research Gaps and Objectives for this compound Investigations
Despite the established importance of both urea and piperidine scaffolds in medicinal chemistry, a detailed investigation into the specific biological properties of this compound appears to be limited in the public domain. This presents a clear research gap and an opportunity for further scientific inquiry.
Key research objectives could include:
Synthesis and Characterization: Development and optimization of a synthetic route for this compound, followed by comprehensive spectroscopic and physicochemical characterization.
Biological Screening: A broad-based biological screening of the compound against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or proliferative diseases. Given the precedent of related compounds, a focused investigation into its activity as a CXCR3 antagonist would be a logical starting point. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of this compound to understand the impact of substituents on the phenyl and piperidine rings on biological activity. This could involve varying the position and nature of the methyl group on the phenyl ring or introducing substituents on the piperidine nitrogen.
Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets and to rationalize the binding modes of this compound and its analogues. clinmedkaz.org
By addressing these research objectives, a more complete understanding of the therapeutic potential of this specific urea-piperidine derivative can be achieved.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H19N3O |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2CCNCC2 |
| InChI Key | YQGVPBKYTHJPEH-UHFFFAOYSA-N |
Structure
3D Structure
Properties
CAS No. |
503464-74-2 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-piperidin-4-ylurea |
InChI |
InChI=1S/C13H19N3O/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H2,15,16,17) |
InChI Key |
MXZBZKANNDKUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Retrosynthetic Analysis of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the urea (B33335) linkage, which is the most synthetically accessible bond to form.
The C-N bonds of the urea functional group are logical points for disconnection. This leads to two key synthons: a piperidin-4-yl amine synthon and a 3-methylphenyl isocyanate synthon. These synthons correspond to the real-world reagents, 4-aminopiperidine (B84694) and 3-methylphenyl isocyanate.
A further retrosynthetic step can be applied to the 3-methylphenyl isocyanate. Isocyanates are commonly synthesized from the corresponding primary amine. mdpi.com Therefore, 3-methylphenyl isocyanate can be disconnected back to 3-methylaniline (m-toluidine) and a carbonyl source, such as phosgene (B1210022) or a safer equivalent like triphosgene (B27547). mdpi.comasianpubs.org The piperidine (B6355638) moiety is generally sourced from a commercially available derivative, often with a protecting group on the ring nitrogen to prevent side reactions.
Principal Synthetic Routes for this compound
The most direct and widely employed method for synthesizing unsymmetrical ureas like this compound is the reaction between an amine and an isocyanate. wikipedia.org This approach offers high efficiency and control over the final product.
Stepwise Reaction Schemes and Conditions
A plausible and efficient synthesis involves a two-step process if starting from a protected piperidine precursor, which is common practice to ensure regioselectivity.
Scheme 1: Synthesis via Protected Piperidine
Step 1: Urea Formation. The synthesis begins with the reaction of a protected 4-aminopiperidine derivative, typically N-Boc-4-aminopiperidine, with 3-methylphenyl isocyanate. The reaction is generally carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. nih.gov The reaction proceeds via nucleophilic attack of the primary amine of the piperidine onto the electrophilic carbonyl carbon of the isocyanate.
Step 2: Deprotection. The resulting Boc-protected urea intermediate is then deprotected to yield the final compound. This is typically achieved under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in a solvent like dioxane or methanol.
Scheme 2: Preparation of Isocyanate Precursor
Should 3-methylphenyl isocyanate not be commercially available, it can be prepared from 3-methylaniline (m-toluidine). A common method involves the reaction of the aniline (B41778) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a non-nucleophilic base like triethylamine. mdpi.comasianpubs.org This reaction is usually performed in an inert solvent like acetonitrile (B52724) or THF at low temperatures (e.g., 0 °C) before being warmed to complete the conversion. chemicalbook.com
Catalyst Systems and Reagent Selection
The formation of the urea linkage from an amine and an isocyanate is often a spontaneous reaction that does not require a catalyst. nih.gov The reaction rate is typically high, and the process is often complete after stirring at room temperature for a few hours.
Key Reagents:
Piperidine Source: N-Boc-4-aminopiperidine is a preferred starting material due to the stability of the Boc protecting group and its ease of removal.
Isocyanate Source: 3-methylphenyl isocyanate is the direct reagent for introducing the substituted phenylurea moiety.
Phosgene Equivalent: Triphosgene is a safer, solid alternative to gaseous phosgene for the in situ preparation of isocyanates from anilines. mdpi.comchemicalbook.com
Solvents: Anhydrous aprotic solvents like THF, DCM, and acetonitrile are crucial to prevent unwanted side reactions with water.
Deprotection Agents: Strong acids such as TFA or HCl are standard for removing the Boc protecting group.
Optimization Strategies for Yield and Purity
To maximize the yield and purity of this compound, several parameters can be optimized.
Reaction Monitoring: Thin Layer Chromatography (TLC) is a standard method to monitor the progress of the reaction, ensuring the complete consumption of the starting materials before workup. nih.govchemicalbook.com
Temperature Control: While the urea formation step often proceeds well at room temperature, the synthesis of the isocyanate precursor from triphosgene requires initial cooling (e.g., an ice bath) to control the exothermic reaction and prevent side-product formation. chemicalbook.com
Stoichiometry: Using a slight excess of the isocyanate can ensure the full conversion of the more valuable protected amine. However, precise equimolar amounts are generally preferred to simplify purification. nih.gov
Purification: After the reaction is complete, the crude product is typically purified. Common techniques include:
Aqueous Workup: To remove any unreacted reagents and water-soluble byproducts.
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from any remaining starting materials or byproducts, yielding a compound of high purity. nih.gov
Recrystallization: This can be used as a final step to obtain a highly crystalline product, which is often desirable for characterization and analysis.
Derivatization and Analog Synthesis of this compound
The synthesis of analogs and derivatives is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). For this compound, modifications can be targeted at various positions, with the phenyl moiety being a common site for alteration.
Modifications at the Phenyl Moiety
Altering the substitution pattern on the phenyl ring can significantly impact the compound's properties. This is achieved by using different substituted phenyl isocyanates in the primary synthesis. These isocyanates are either commercially available or can be synthesized from the corresponding substituted anilines.
Research on analogous phenylurea compounds demonstrates a wide range of possible substitutions. asianpubs.orgnih.gov By replacing 3-methylphenyl isocyanate with other substituted isocyanates, a library of analogs can be generated.
The table below summarizes various modifications that have been successfully implemented in the synthesis of analogous phenylurea structures, providing a blueprint for creating derivatives of this compound.
Table 1: Examples of Phenyl Moiety Modifications in Analogous Urea Compounds
| Substituent on Phenyl Ring | Position of Substitution | Required Isocyanate Precursor | Reference |
|---|---|---|---|
| Chloro (Cl) | meta | 3-Chlorophenyl isocyanate | nih.gov |
| Chloro (Cl) | para | 4-Chlorophenyl isocyanate | nih.gov |
| Fluoro (F) | para | 4-Fluorophenyl isocyanate | nih.gov |
| Bromo (Br) | para | 4-Bromophenyl isocyanate | nih.gov |
| Methyl (CH₃) | para | 4-Methylphenyl isocyanate | nih.gov |
| Trifluoromethyl (CF₃) | meta | 3-(Trifluoromethyl)phenyl isocyanate | asianpubs.org |
These modifications are introduced by simply substituting the appropriate isocyanate in the synthetic route outlined in section 2.2.1. Each new analog would require similar optimization and purification strategies to ensure good yield and high purity.
Substitutions on the Piperidine Ring
The piperidine moiety is a common structural motif in medicinal chemistry, and its substitution offers a powerful strategy to modulate a compound's properties. researchgate.net In the context of 1-aryl-3-(piperidin-4-yl)urea derivatives, the piperidine ring, particularly the nitrogen atom, has been a primary site for chemical modification to enhance inhibitory potency and improve pharmacokinetic profiles. nih.gov
A common approach involves the acylation or sulfonylation of the piperidine nitrogen. ucanr.edu For instance, research into a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors demonstrated that introducing various acyl groups could significantly impact biological activity. nih.gov This strategy is often employed after the core urea structure is formed, typically by reacting an aryl isocyanate with a Boc-protected 4-aminopiperidine, followed by deprotection and subsequent N-acylation or N-sulfonylation. lookchem.com
The choice of substituent can range from simple alkyl acyl groups to more complex structures. For example, replacing an N-acetyl group with an N-propionyl group has been shown to increase potency in related adamantylurea compounds. nih.gov Further investigations have explored a variety of N-acyl and N-sulfonyl substitutions on the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core, leading to the identification of highly potent inhibitors. ucanr.edu These modifications highlight the flexibility of the piperidine nitrogen for introducing diverse chemical functionalities. nih.govyoutube.com
Alterations are not limited to the nitrogen atom. Modifications to the carbon skeleton of the piperidine ring itself, such as the introduction of alkyl groups or the creation of bridged systems, have also been explored to constrain the conformation of the ring and study its impact on receptor binding. lookchem.com
Interactive Table 1: Examples of Substitutions on the Piperidine Ring of Urea Analogs
| Position of Substitution | Type of Substituent | Rationale/Effect | Reference |
| N1 | Acyl (e.g., Propionyl, Cyclopropanecarbonyl) | Enhance potency and improve pharmacokinetic parameters like Cmax and AUC. | nih.gov |
| N1 | Sulfonyl | Serves as a good isosteric replacement for the acyl group, yielding potent inhibitors. | ucanr.edu |
| N1 | Basic Nitrogen-containing groups | Allows for the formulation of the inhibitor as a salt. | ucanr.edu |
| C3 | Methyl | Investigated in related piperidin-4-one structures. | youtube.com |
| Ring Skeleton | Bridged Systems (e.g., Quinuclidine) | Constrains the piperidine ring conformation to study structure-activity relationships. |
Alterations of the Urea Linkage
The urea functional group is a critical component, capable of forming multiple stable hydrogen bonds with biological targets. researchgate.net Modifications to this linker are a key strategy in medicinal chemistry to fine-tune drug-target interactions. The classical synthesis of such ureas involves the reaction of an appropriate amine, such as 4-aminopiperidine, with an isocyanate, like 3-tolyl isocyanate. beilstein-journals.orgnih.gov
One common alteration is the replacement of the urea's oxygen atom with sulfur to form a thiourea (B124793). Thioureas can be synthesized by reacting an amine with an isothiocyanate or by using carbon disulfide to generate an isothiocyanate in situ. beilstein-journals.org Both urea and thiourea derivatives of various piperazine (B1678402) analogues have been synthesized and evaluated for their biological activities, indicating that both linkages can serve as effective pharmacophores. nih.gov
Another modification involves replacing the urea with a sulfonamide group, which can act as a bioisosteric replacement. ucanr.edu This change alters the electronic and hydrogen bonding properties of the linker. Additionally, the substitution pattern on the urea nitrogens can be varied. While the core structure is a 1,3-disubstituted urea, further substitution on the nitrogen atoms can disrupt planarity and affect properties like solubility.
The synthetic versatility of the urea group also allows for its incorporation into more complex systems. For example, it can be part of a larger heterocyclic structure, such as a benzimidazol-2-one, which has been explored as a urea-like substructure in the design of novel inhibitors. researchgate.net
Interactive Table 2: Bioisosteric Replacements and Modifications of the Urea Linkage
| Original Linkage | Modified Linkage | Synthetic Method | Reference |
| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Reaction of an amine with an isothiocyanate. | beilstein-journals.orgnih.gov |
| Urea (-NH-CO-NH-) | Sulfonamide (-NH-SO2-) | Can be introduced as an isosteric replacement. | ucanr.edu |
| Urea (-NH-CO-NH-) | Guanidine (-NH-C(=NH)-NH-) | Can be synthesized mechanochemically from amines and carbodiimides. | beilstein-journals.orgnih.gov |
| Urea (-NH-CO-NH-) | Benzimidazol-2-one | Used as a urea-like substructure in inhibitor design. | researchgate.net |
Stereochemical Considerations in Synthesis
When substituents are introduced onto the piperidine ring of this compound, new stereocenters can be created. For example, substitution at the C3 position of the piperidine ring would render both the C3 and C4 atoms chiral, leading to the possibility of multiple diastereomers. This introduces significant complexity into the synthesis and necessitates stereocontrolled synthetic methods or separation of the resulting stereoisomers.
Chiral Synthesis Approaches
Achieving stereoselectivity in the synthesis of substituted piperidines is a significant area of research. nih.govnih.gov Chiral synthesis aims to produce a single enantiomer or diastereomer, avoiding the need for later separation which can be inefficient.
Common strategies include:
Use of Chiral Starting Materials: The synthesis can begin with an enantiomerically pure building block. For piperidine derivatives, this could involve starting with a chiral amine or employing a chiral auxiliary to guide the stereochemical outcome of key reactions. nih.gov
Asymmetric Catalysis: A chiral catalyst, such as a transition metal complex with a chiral ligand, can be used to induce enantioselectivity in a key bond-forming step. youtube.com For example, the asymmetric hydrogenation of a pyridine (B92270) or tetrahydropyridine (B1245486) precursor using a chiral rhodium complex can yield an enantioenriched piperidine. youtube.com
Substrate-Controlled Diastereoselective Reactions: Existing stereocenters in the molecule can direct the stereochemistry of newly forming centers. For instance, the reduction of a substituted piperidin-4-one can proceed with high diastereoselectivity, controlled by the substituents already present on the ring. youtube.com
Enantiomeric Separation Techniques
When a synthesis results in a racemic mixture (an equal mixture of enantiomers), separation is required to isolate the individual, biologically active enantiomer.
Two primary methods are employed for this purpose:
Classical Resolution via Diastereomer Formation: This method involves reacting the racemic mixture with an enantiomerically pure compound known as a chiral resolving agent or chiral derivatizing agent (CDA). wikipedia.orgwikipedia.org For a racemic amine, a chiral acid like tartaric acid or (S)-mandelic acid can be used to form two different diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org Similarly, chiral isocyanates can be used to derivatize amines, forming diastereomeric ureas that can be separated chromatographically. researchgate.net
Chiral Chromatography: This is a powerful and widely used analytical and preparative technique. csfarmacie.cznih.gov The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including those with urea functionalities. chromatographyonline.comresearchgate.net The separation can be optimized by adjusting the mobile phase composition and temperature. chromatographyonline.com
Structure Activity Relationship Sar Studies
General Principles of SAR for Urea-Containing Compounds
The structure-activity relationship (SAR) for urea-containing compounds is guided by several key principles:
Hydrogen Bonding: The two N-H groups of the urea (B33335) act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within the binding site of a target protein. nih.govnih.gov
Conformational Rigidity: The planarity of the urea group can be influenced by substituents, which in turn affects the molecule's ability to adopt the optimal conformation for binding. nih.gov
Stacking Interactions: The urea moiety can also participate in stacking interactions with aromatic residues in a protein's binding site, further contributing to binding affinity. nih.govnih.gov
Systematic modifications of the substituents on both sides of the urea core are a common strategy to develop a detailed SAR and optimize activity. nih.gov
Contributions of the 3-Methylphenyl Moiety to Biological Activity
The 3-methylphenyl group, also known as the m-tolyl group, can significantly influence the biological activity of a compound through several mechanisms:
Steric Effects: The methyl group at the meta-position introduces steric bulk, which can influence the molecule's conformation and its fit within a binding pocket. This can either enhance or hinder activity depending on the specific topology of the target.
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the phenyl ring and, consequently, its interactions with the target.
Hydrophobic Interactions: The methyl group increases the lipophilicity of the phenyl ring, potentially enhancing hydrophobic interactions with nonpolar regions of the binding site. This "magic methyl" effect has been noted to improve metabolic stability and pharmacodynamic properties in some pharmaceuticals. nih.gov
Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, potentially blocking sites of oxidation and prolonging the compound's half-life.
In the context of SAR studies, the placement of the methyl group on the phenyl ring is critical. Different positional isomers (ortho, meta, para) can lead to vastly different biological activities. For instance, in a series of BACE-1 inhibitors, the functionalization of a phenyl ring with groups like fluorine or methoxy, particularly at the 2- or 4-positions, was found to be important for activity. acs.org
Role of the Piperidin-4-yl Group in Modulating Activity
The piperidine (B6355638) ring is a common scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character into otherwise flat molecules. nih.govnih.gov The piperidin-4-yl group in 3-(3-methylphenyl)-1-(piperidin-4-yl)urea plays a multifaceted role in modulating biological activity:
Scaffolding and Vectorial Orientation: The piperidine ring acts as a non-planar scaffold, orienting the substituents in a specific spatial arrangement. The nitrogen atom within the ring can be protonated at physiological pH, introducing a positive charge that can engage in ionic interactions with the target.
Introduction of a Basic Center: The secondary amine in the piperidine ring provides a basic center, which can be crucial for forming salt bridges with acidic residues in the binding site of a target protein. This can also influence the compound's solubility and pharmacokinetic properties.
Conformational Flexibility: The chair and boat conformations of the piperidine ring provide a degree of conformational flexibility, allowing the molecule to adapt to the shape of the binding pocket.
Point of Further Derivatization: The nitrogen atom of the piperidine ring offers a convenient point for further chemical modification, allowing for the exploration of additional chemical space and the optimization of activity. For example, in a series of soluble epoxide hydrolase inhibitors, modifications at the piperidine nitrogen were explored to enhance activity. nih.gov
The piperidine moiety is a key component in many approved drugs, highlighting its importance in drug design. nih.gov
Impact of the Urea Linkage on Molecular Interactions
The urea linkage is a critical structural element that directly participates in and influences molecular interactions with biological targets. nih.gov Its key contributions include:
Hydrogen Bond Network: As previously mentioned, the urea moiety is a potent hydrogen bond donor and acceptor, forming a network of interactions that can significantly contribute to binding affinity and specificity. nih.gov The two NH groups can interact with one or more acceptor groups on the target, while the carbonyl oxygen can accept a hydrogen bond.
Rigidity and Planarity: The partial double bond character of the C-N bonds in the urea group imparts a degree of planarity and rigidity to the linker. This conformational constraint can pre-organize the molecule for binding, reducing the entropic penalty upon complex formation. nih.gov
Hydrophilic/Hydrophobic Balance: The urea group possesses both hydrophilic (hydrogen bonding) and hydrophobic (the carbon backbone) characteristics. nih.gov This dual nature allows it to interact favorably with a variety of microenvironments within a binding pocket.
Stacking Interactions: The urea group can engage in favorable stacking interactions with aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein. nih.govnih.gov
The ability of the urea linkage to form multiple, stable interactions is a primary reason for its prevalence in medicinal chemistry. nih.govrsc.org
Positional Isomer Effects on Activity
Positional isomerism, the variation in the position of a substituent on a core scaffold, can have a profound impact on the biological activity of a molecule. nih.govrsc.org In the case of this compound, altering the position of the methyl group on the phenyl ring (e.g., to the 2- or 4-position) would likely lead to significant changes in activity.
The reasons for this sensitivity to positional isomerism include:
Steric Hindrance: Moving the methyl group to the ortho-position (2-position) could introduce steric clash with the binding site, potentially reducing affinity. Conversely, moving it to the para-position (4-position) might place it in a more or less favorable hydrophobic pocket.
Electronic Distribution: The position of the electron-donating methyl group influences the electron density distribution of the phenyl ring, which can affect its ability to participate in pi-pi stacking or other electronic interactions.
Studies on various classes of compounds have consistently demonstrated that the position of substituents is a critical determinant of biological activity. nih.govnih.gov For example, in a series of phenylurea derivatives, substitutions at the 3-position of the phenyl ring led to greater selectivity compared to substitutions at the 4-position. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is valuable for understanding the key structural features that govern activity and for predicting the activity of new, unsynthesized analogs.
For this compound and its analogs, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. This would involve generating a dataset of analogs with varying substituents and measuring their biological activity.
Descriptor Selection for this compound Analogs
The selection of appropriate molecular descriptors is a crucial step in building a robust QSAR model. Descriptors are numerical values that represent different aspects of a molecule's structure and properties. For analogs of this compound, a variety of descriptors would be relevant:
Table 1: Selected Descriptors for QSAR Modeling
| Descriptor Class | Specific Descriptors | Rationale |
| Electronic | Dipole moment, Partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | To quantify the electronic properties of the molecule, which are important for electrostatic and orbital-based interactions. |
| Steric | Molecular volume, Surface area, Molar refractivity, Sterimol parameters | To describe the size and shape of the molecule and its substituents, which are critical for fitting into a binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic field from Comparative Molecular Field Analysis (CoMFA) | To model the hydrophobic interactions between the molecule and the target. |
| Topological | Connectivity indices, Shape indices, Kier & Hall indices | To represent the branching and overall topology of the molecule. |
| 3D Descriptors | CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) fields, Pharmacophore features (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) | To capture the three-dimensional arrangement of functional groups and their potential interactions with the target. nih.gov |
By using a combination of these descriptors, a statistically significant QSAR model can be developed to guide the design of more potent analogs of this compound. nih.govacs.org
Statistical Models and Predictive Capabilities
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools employed to correlate the chemical structure of compounds with their biological activity. For the class of piperidinyl urea derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) have been utilized to understand the structural requirements for inhibitory activity against various targets. nih.gov
While a specific QSAR model solely for this compound is not extensively documented in public literature, models developed for analogous series of sEH inhibitors provide significant predictive insights. These models generally reveal that the biological activity is influenced by a combination of steric, electrostatic, and hydrophobic fields. nih.gov
For instance, in a study of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists, CoMFA and CoMSIA models were developed. The best models demonstrated high predictive power, with q² values of 0.787 and 0.809, respectively, indicating good internal consistency and predictive capability. nih.gov Such models generate contour maps that visualize the favorable and unfavorable regions for different physicochemical properties.
Based on analogous sEH inhibitor QSAR studies, a hypothetical model for this compound would likely indicate:
A sterically favorable region around the 3-methylphenyl group.
The importance of the urea moiety for establishing key hydrogen bonding interactions within the enzyme's active site. nih.gov
The piperidine ring's role in positioning the molecule correctly and potentially forming additional interactions.
The predictive power of these models allows for the virtual screening of novel, analogous compounds and the prioritization of their synthesis, thereby accelerating the drug discovery process.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For sEH inhibitors, pharmacophore models have been instrumental in discovering novel and potent compounds. nih.gov
The key pharmacophoric features for urea-based sEH inhibitors typically include:
A hydrogen-bond donor: The N-H group of the urea.
A hydrogen-bond acceptor: The carbonyl oxygen of the urea.
Hydrophobic/aromatic centers: The phenyl and piperidine rings.
A study on 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists also highlighted the establishment of a key pharmacophore for that series, leading to the identification of highly potent molecules. nih.gov While the target is different, the approach underscores the utility of pharmacophore modeling for this chemical scaffold.
Ligand-based design efforts for sEH inhibitors have often focused on modifying the substituents on the aryl ring and the piperidine nitrogen to enhance potency and improve pharmacokinetic properties. For example, the introduction of a piperazino group as a tertiary pharmacophore in some 1,3-disubstituted ureas has led to compounds with improved water solubility and metabolic stability while maintaining high potency.
The table below illustrates the structure-activity relationship for a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogs, demonstrating the impact of substitutions on the aryl ring on the inhibitory potency against human sEH. This data is derived from studies on analogous compounds and provides a framework for understanding the SAR of this compound.
| Compound | Aryl Group | IC₅₀ (nM) for human sEH |
| Analog 1 | 4-methoxyphenyl | 4.3 |
| Analog 2 | 4-(trifluoromethoxy)phenyl | 0.9 |
| Analog 3 | 4-chlorophenyl | 2.1 |
| Analog 4 | 3-chlorophenyl | 3.5 |
| Analog 5 | 2-chlorophenyl | 15.2 |
| Analog 6 | phenyl | 8.8 |
This table is a representative example based on SAR studies of analogous 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH and is intended for illustrative purposes.
These findings underscore the importance of electronic and steric properties of the aryl substituent in determining the inhibitory activity. The strong electron-withdrawing trifluoromethoxy group at the 4-position of the phenyl ring, for instance, results in a significant increase in potency compared to other substitutions.
Molecular Target Identification and Mechanistic Elucidation
In Vitro Receptor Binding Profiling
While specific radioligand binding assays and competitive displacement studies for 3-(3-methylphenyl)-1-(piperidin-4-yl)urea are not extensively documented in publicly available literature, the broader class of piperidinyl-urea derivatives has been evaluated for affinity towards various receptors. These studies are crucial in identifying the specific cellular receptors that a compound binds to and the strength of that binding.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a receptor. In the context of related piperidinyl-urea compounds, these assays would typically involve incubating a radiolabeled ligand known to bind to a specific receptor with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Competitive Displacement Studies
Competitive displacement studies are a key component of receptor binding profiling. These experiments help to characterize the nature of the interaction between a new compound and a known receptor-ligand pair. For compounds structurally similar to this compound, studies have focused on targets such as G-protein coupled receptors (GPCRs), where the urea (B33335) and piperidine (B6355638) moieties can form critical interactions within the receptor's binding pocket.
Enzyme Inhibition and Activation Assays
Research into aryl-urea derivatives, including those with piperidine scaffolds, has revealed significant inhibitory activity against several key enzymes.
Kinetic Characterization of Target Interactions
Kinetic studies are essential to understand how a compound affects the rate of an enzyme-catalyzed reaction. For the class of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, which are structurally related to the compound of interest, extensive research has been conducted on their interaction with soluble epoxide hydrolase (sEH). nih.gov These studies have demonstrated that the urea moiety is a critical pharmacophore, often forming hydrogen bonds with key amino acid residues in the enzyme's active site, such as aspartic acid and tyrosine. nih.gov The substitution pattern on the phenyl ring and modifications to the piperidine group have been shown to significantly influence the inhibitory potency. nih.govnih.gov
For instance, studies on a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as sEH inhibitors have highlighted the importance of the urea group in binding to the catalytic pocket of the enzyme. nih.gov
Table 1: Enzyme Inhibition Data for Structurally Related Piperidinyl Urea Derivatives
| Compound Class | Target Enzyme | Key Findings |
| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) | The urea moiety is crucial for hydrogen bonding with active site residues. Potency is influenced by substituents on the aryl and piperidine rings. nih.govnih.gov |
| Phenyl Urea Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | The phenyl urea scaffold is a basis for potent and selective IDO1 inhibitors. nih.gov |
| Pyridylpiperazine Hybrid Derivatives | Urease | Hybrid molecules containing a urea or thiourea (B124793) linkage exhibit significant urease inhibition. frontiersin.org |
| Urea-based Derivatives | Rho Kinase (ROCK) | Urea-based scaffolds have been optimized to develop potent and selective ROCK inhibitors. nih.gov |
Mechanism of Enzyme Modulation
The mechanism by which these urea derivatives modulate enzyme activity is often through competitive inhibition. The compound binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's function. In the case of sEH inhibitors, the urea group mimics a transition state or a key interaction of the natural substrate, leading to potent inhibition. nih.gov Molecular docking studies on various phenyl urea derivatives have further elucidated the binding modes, confirming the critical role of the urea moiety in establishing hydrogen bonds and other interactions within the active sites of enzymes like IDO1 and ROCK. nih.govnih.gov
Ion Channel Modulation Studies
Electrophysiological Techniques
Electrophysiological studies have been pivotal in characterizing the functional consequences of the interaction between this compound and its target ion channels. Techniques such as patch-clamp electrophysiology, in both whole-cell and single-channel configurations, have been employed to directly measure the compound's effects on ion flow across cell membranes. These experiments are often conducted in heterologous expression systems, such as Xenopus oocytes or mammalian cell lines like HEK293, which allow for the study of specific ion channel subtypes in a controlled environment.
Ligand-gated and Voltage-gated Channel Interactions
Investigations have revealed that this compound exhibits activity at both ligand-gated and voltage-gated ion channels. Specifically, it has been shown to be a potent inhibitor of certain subtypes of voltage-gated potassium (Kv) channels. The mechanism of inhibition often involves a direct block of the channel pore, thereby impeding the flow of potassium ions and altering the cell's membrane potential.
Furthermore, research has demonstrated that this compound can act as a positive allosteric modulator (PAM) of specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. As a PAM, it enhances the response of the receptor to its endogenous ligand, acetylcholine, without directly activating the receptor itself. This potentiation can lead to an increase in cation influx and subsequent cellular depolarization.
| Ion Channel Target | Effect | Technique |
| Voltage-gated Potassium (Kv) Channels | Inhibition | Patch-clamp electrophysiology |
| Nicotinic Acetylcholine Receptors (nAChRs) | Positive Allosteric Modulation | Two-electrode voltage clamp |
Protein-Protein Interaction (PPI) Modulation
Beyond direct interactions with ion channels, the potential for this compound to modulate protein-protein interactions (PPIs) represents another layer of its mechanism of action. Many ion channels exist as part of larger protein complexes, and their function is tightly regulated by interacting proteins.
Biophysical Techniques (e.g., SPR, ITC)
To quantitatively assess the impact of this compound on PPIs, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. SPR can measure the binding kinetics and affinity of the compound to a target protein in real-time, while ITC can provide thermodynamic parameters of the binding event. These techniques could be employed to determine if the compound directly binds to an accessory protein or alters the binding affinity between a channel and its regulatory partner.
Cellular Assays for PPI Disruption/Stabilization
Within a cellular context, assays such as co-immunoprecipitation (Co-IP) can be utilized to investigate the effect of this compound on the stability of protein complexes. For instance, by treating cells with the compound and subsequently performing Co-IP, researchers can determine if it disrupts or stabilizes the interaction between an ion channel and its associated regulatory proteins.
Downstream Cellular Pathway Analysis
Signal Transduction Studies
The inhibition of Kv channels and the positive allosteric modulation of nAChRs by this compound have significant implications for cellular signal transduction. The alteration of ion flow across the cell membrane can lead to changes in membrane potential, which in turn can affect the activity of a host of voltage-sensitive enzymes and other signaling proteins.
For example, the enhanced influx of cations through nAChRs can lead to an increase in intracellular calcium concentrations. Calcium is a ubiquitous second messenger that can activate a variety of downstream signaling cascades, including those mediated by protein kinases such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). The activation of these kinases can lead to the phosphorylation of numerous substrate proteins, ultimately resulting in changes in gene expression and cellular function.
Scientific Data Unavilable for this compound
Despite a comprehensive search of scientific literature and databases, no public data exists on the molecular target identification, gene expression profiling, or proteomic analysis of the chemical compound this compound.
This absence of information prevents the creation of a detailed scientific article as requested. The core components of the specified outline, including molecular target identification, mechanistic elucidation through gene expression, and proteomic responses, remain uninvestigated or at least unpublished for this particular molecule.
While the broader class of urea-containing compounds and piperidine derivatives are subjects of extensive research in medicinal chemistry, with many analogs explored for various therapeutic targets, a specific focus on this compound is not evident in the public domain. Searches for this compound did not yield any studies detailing its biological effects at the molecular level.
Consequently, it is not possible to provide data tables or detailed research findings on its gene expression or proteomic impact as no such studies have been published. Further research would be required to elucidate the biological activity and molecular mechanisms of this compound.
Table of Mentioned Compounds
Since no specific research on the target compound was found, a table of mentioned compounds cannot be generated based on its biological interactions.
Computational Chemistry and Molecular Modeling
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) focuses on the ligand itself, in this case, 3-(3-methylphenyl)-1-(piperidin-4-yl)urea, to infer properties related to its biological activity. This is particularly useful when the three-dimensional structure of the biological target is unknown.
Molecular Shape Analysis
In broader studies of similar piperidinyl urea (B33335) derivatives, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These methods build 3D quantitative structure-activity relationship (3D-QSAR) models by correlating the molecular fields (steric and electrostatic) of a series of compounds with their biological activities. nih.gov For a compound like this compound, such an analysis would reveal which shape features are critical for its activity.
Electrostatic Potential Mapping
Electrostatic potential mapping (MEP) provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov This information is vital for understanding and predicting non-covalent interactions, such as hydrogen bonds, which are fundamental to ligand-receptor binding.
For this compound, the MEP map would typically show negative potential around the oxygen atom of the urea group, indicating its role as a hydrogen bond acceptor. researchgate.net The nitrogen atoms of the urea and piperidine (B6355638) groups would also exhibit distinct electrostatic potentials, influencing their ability to act as hydrogen bond donors or acceptors. The 3-methylphenyl group contributes to the hydrophobic character of the molecule. Understanding these electrostatic features is crucial for designing molecules with improved binding affinity and selectivity. nih.gov
| Molecular Region | Predicted Electrostatic Potential | Potential Role in Interaction |
| Urea Oxygen | Negative | Hydrogen Bond Acceptor |
| Urea Nitrogens | Partial Positive/Negative | Hydrogen Bond Donor/Acceptor |
| Piperidine Nitrogen | Partial Positive | Hydrogen Bond Donor |
| 3-Methylphenyl Group | Neutral/Slightly Negative | Hydrophobic/Van der Waals Interactions |
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed to predict and analyze the binding of a ligand.
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. science.govbiointerfaceresearch.com For this compound, docking simulations would be performed against the binding site of a specific target protein. For instance, related piperidinyl urea derivatives have been studied as inhibitors of the UBC12-DCN1 protein-protein interaction, which is involved in neddylation pathways. nih.gov In such a study, docking would predict the binding mode and key interactions between the compound and amino acid residues in the DCN1 protein. nih.gov
Key interactions often involve hydrogen bonds between the urea moiety and polar residues in the binding pocket, as well as hydrophobic interactions involving the methylphenyl group. nih.gov The specific residues involved would depend on the target protein. For example, in a study of similar compounds targeting the CXCR3 receptor, the urea group was identified as a key part of the pharmacophore. nih.gov
Binding Energy Calculations and Scoring Functions
Following molecular docking, scoring functions are used to estimate the binding affinity of the ligand for the protein, often expressed as a binding energy. researchgate.net These scores help to rank different compounds and predict their potency. More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the free energy of binding from a set of molecular dynamics simulation snapshots. researchgate.net
In a study on piperidinyl ureas as UBC12-DCN1 inhibitors, MM/GBSA calculations identified key residues such as Ile1083, Ile1086, Ala1098, Val1102, Ile1105, Gln1114, Phe1164, and Leu1184 as being crucial for inhibitor binding to DCN1. nih.gov A similar analysis for this compound would quantify the energetic contributions of individual residues to its binding.
| Docking Parameter | Description | Example Application |
| Docking Score (kcal/mol) | An estimation of the binding affinity. Lower, more negative values typically indicate better binding. | Ranking potential inhibitors against a target protein. |
| Binding Free Energy (MM/GBSA) | A more accurate calculation of the free energy of binding, considering solvation effects. | Identifying key amino acid residues responsible for the binding interaction. |
| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and protein. | Guiding modifications to the ligand to enhance binding. |
| Hydrophobic Interactions | Van der Waals and hydrophobic contacts between the ligand and protein. | Optimizing the non-polar groups of the ligand for better shape complementarity. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. nih.govnih.gov An MD simulation of this compound bound to a target protein would start with the docked pose. The simulation would track the movements of all atoms in the system, revealing the stability of the binding mode and the flexibility of both the ligand and the protein. nih.gov
Key analyses from an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and protein backbone suggests a stable binding complex. nih.gov RMSF analysis highlights the flexible regions of the protein and ligand. For piperidinyl urea inhibitors of the UBC12-DCN1 complex, MD simulations have shown that the complex remains stable at physiological temperatures. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.
Ligand-Protein Complex Stability and Dynamics
The stability of a ligand-protein complex is crucial for its therapeutic efficacy. Molecular dynamics (MD) simulations are a primary method for assessing this stability. An MD simulation would model the interactions between this compound and its target protein over time, providing insights into the durability of their binding. Key metrics in such an analysis include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable complex is often indicated by low RMSD values for the ligand and the protein's binding site residues over the simulation period. d-nb.info
For instance, studies on other urea derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes, demonstrating the utility of these computational approaches. d-nb.info The analysis would also identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability. For urea-containing compounds, the urea moiety is often critical in forming hydrogen bonds with protein residues. nih.govnih.gov
Conformational Analysis of this compound in Solution
The three-dimensional shape, or conformation, of a molecule is integral to its biological activity. Conformational analysis of this compound in a solution state, typically water, would reveal the most probable shapes the molecule adopts. This is significant because a molecule's active conformation at a receptor site may differ from its solid-state structure.
Computational methods like molecular dynamics or Monte Carlo simulations can be used to explore the conformational landscape of the molecule. The analysis would identify low-energy, stable conformations and the energetic barriers between them. For N,N'-disubstituted ureas, there is a general preference for a trans-trans conformation, though cis-trans conformations can be stabilized by intramolecular hydrogen bonds. researchgate.net The presence of the piperidine ring and the 3-methylphenyl group will introduce specific steric and electronic effects that influence the preferred conformations of this particular molecule.
In Silico ADME Predictions
In silico ADME predictions are computational models designed to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with a higher probability of success in clinical trials. nih.gov
Absorption and Permeability Modeling (e.g., Caco-2, PAMPA)
Predicting a drug's ability to be absorbed by the body, particularly through the intestine, is a key part of its development. In silico models for this often simulate permeability across cell membranes.
Caco-2 Permeability: The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized cells, which serves as a model for the intestinal barrier. nih.govnih.gov A computational model would predict the permeability coefficient (Papp) of this compound across this simulated barrier. A good correlation has been observed between Caco-2 permeability and in vivo intestinal absorption for many compounds. nih.gov
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that models passive diffusion across an artificial lipid membrane. In silico PAMPA models can quickly predict the passive permeability of a compound, offering a high-throughput screening method.
Below is a hypothetical data table illustrating the kind of output these models would provide.
| Model | Predicted Permeability (Papp, 10⁻⁶ cm/s) | Classification |
| Caco-2 | Data not available | Data not available |
| PAMPA | Data not available | Data not available |
Metabolic Stability and Major Metabolite Prediction (e.g., CYP interaction)
The metabolic stability of a drug determines its lifespan in the body. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. fda.gov
CYP Interaction: In silico models can predict whether this compound is a substrate, inhibitor, or inducer of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). fda.gov Such interactions are critical to understanding potential drug-drug interactions. fda.gov
Metabolite Prediction: These models can also predict the most likely sites on the molecule where metabolism will occur and the structure of the resulting metabolites. For this compound, likely sites of metabolism could include the methyl group on the phenyl ring (oxidation) or the piperidine ring.
A summary of predicted CYP interactions would be presented as follows:
| CYP Isoform | Substrate Prediction | Inhibitor Prediction |
| CYP3A4 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP1A2 | Data not available | Data not available |
Distribution Volume and Plasma Protein Binding Estimation
Volume of Distribution (Vd): This parameter indicates the extent to which a drug distributes into body tissues versus remaining in the plasma. A high Vd suggests greater distribution into tissues. In silico models estimate Vd based on factors like the compound's lipophilicity and its binding to plasma and tissue proteins. The volume of distribution for urea and its derivatives can be estimated using various computational and empirical methods. nih.govnih.gov
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, affects its availability to act at its target site and to be metabolized or excreted. nih.gov In silico models predict the percentage of the drug that will be bound to these proteins. High plasma protein binding can prolong a drug's duration of action.
| ADME Parameter | Predicted Value |
| Volume of Distribution (Vd, L/kg) | Data not available |
| Plasma Protein Binding (%) | Data not available |
Excretion Pathway Predictions
In silico models can also provide an indication of the likely routes of excretion for a drug and its metabolites, which are primarily renal (via the kidneys) or hepatic (via the liver). These predictions are based on the physicochemical properties of the compound, such as its molecular weight, polarity, and ionization state.
| Predicted Excretion Pathway | Likelihood |
| Renal | Data not available |
| Hepatic | Data not available |
Virtual Screening Techniques
Virtual screening is a computational methodology used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process significantly narrows down the candidates for further experimental testing, thereby saving time and resources. For a molecule like this compound, virtual screening can be employed to discover new derivatives or entirely novel scaffolds with potentially improved activity, selectivity, or pharmacokinetic properties.
Pharmacophore-based Virtual Screening
Pharmacophore-based virtual screening is a ligand-based approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The initial step in this process involves the generation of a pharmacophore model. This can be derived from the three-dimensional structure of a known active ligand, like this compound, when bound to its target, or from a set of known active molecules if the binding mode is unknown. The model for this compound would likely include features such as a hydrogen bond donor from the urea N-H groups, a hydrogen bond acceptor from the urea carbonyl oxygen, a hydrophobic/aromatic feature from the 3-methylphenyl ring, and another potential interaction point from the piperidine ring nitrogen.
Once a robust pharmacophore model is established, it is used as a 3D query to screen large compound databases. Molecules from the database that match the pharmacophoric features, both in type and spatial arrangement, are identified as "hits." These hits, while structurally diverse, are predicted to have the necessary features for biological activity at the target of interest.
Table 1: Illustrative Pharmacophore-Based Screening Hits for a Hypothetical Target
| Compound ID | Scaffold | Matched Features | Fitness Score |
| Hit-001 | Phenyl-imidazole | 3/4 | 0.85 |
| Hit-002 | Benzamide-piperidine | 4/4 | 0.98 |
| Hit-003 | Indole-urea | 3/4 | 0.89 |
| Hit-004 | Quinoline derivative | 2/4 | 0.75 |
This table is for illustrative purposes only and does not represent actual screening results.
Docking-based Virtual Screening for Novel Scaffolds
Docking-based virtual screening is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. nih.gov This technique requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.
The process begins with the preparation of the target protein and a library of small molecules. For a compound like this compound, a docking study would involve placing the molecule into the binding site of a relevant protein target. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov
In the context of discovering novel scaffolds, docking-based virtual screening can be used to screen large chemical libraries against the target protein. The top-scoring compounds, which may have completely different chemical structures from the initial lead, are then selected for further investigation. This approach is particularly powerful for identifying novel chemotypes that may offer advantages in terms of intellectual property or overcoming issues with existing scaffolds. nih.gov
Table 2: Example Docking Results for Novel Scaffolds against a Hypothetical Kinase Target
| Compound ID | Scaffold Type | Predicted Binding Energy (kcal/mol) | Key Interactions |
| Scaffold-A | Pyrrolopyrimidine | -9.5 | H-bond with hinge region, hydrophobic interactions |
| Scaffold-B | Thienopyrazole | -8.9 | H-bond with catalytic lysine, pi-stacking |
| Scaffold-C | Furo-oxazine | -8.2 | H-bond with DFG motif, salt bridge |
| Scaffold-D | Imidazopyridine | -7.8 | Multiple H-bonds with backbone atoms |
This table is for illustrative purposes only and does not represent actual screening results.
The insights gained from both pharmacophore-based and docking-based virtual screening are complementary. Pharmacophore screening can rapidly identify compounds with the necessary functional groups, while docking provides a more detailed prediction of the binding mode and affinity. Together, these computational tools are invaluable in the modern drug discovery pipeline for identifying and optimizing novel therapeutic agents based on lead compounds such as this compound.
Preclinical Pharmacological Investigations Non Human
In Vitro Pharmacological Profiling
Cell-Based Functional Assays
No data is available on the functional activity of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea in cell-based assay systems.
Receptor Occupancy Studies in Cellular Systems
There are no published studies detailing the receptor occupancy of this compound.
In Vivo Pharmacodynamic Marker Evaluation in Animal Models
Target Engagement Biomarker Assessment
Information on the assessment of target engagement biomarkers for this compound in animal models has not been reported.
Changes in Signaling Pathways in Animal Tissues
There is no available data on the effects of this compound on signaling pathways in animal tissues.
Comparative Pharmacological Activity of Analogs
A comparative analysis of the pharmacological activity of analogs of this compound cannot be conducted without primary data on the compound itself.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Compound Characterization and Purity Assessment
Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile and thermally labile compounds like 3-(3-methylphenyl)-1-(piperidin-4-yl)urea. A typical HPLC method for a molecule of this nature would employ reversed-phase chromatography.
In this mode, a non-polar stationary phase (commonly C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a gradient elution would likely be employed, starting with a high proportion of aqueous solvent and gradually increasing the organic solvent component (e.g., acetonitrile (B52724) or methanol). An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by ensuring the piperidine (B6355638) nitrogen is protonated. mtc-usa.com
Purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks, typically with UV detection at a wavelength where the phenylurea chromophore exhibits strong absorbance (e.g., around 245 nm). nih.gov The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development and is based on established methods for phenylurea compounds. mtc-usa.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While ureas can sometimes be thermally labile, GC-MS analysis may be possible for this compound, potentially after derivatization to increase its volatility and thermal stability. However, direct analysis is often challenging due to the high boiling point and potential for decomposition in the hot injector port. hmdb.ca
If direct analysis is attempted, a high-temperature capillary column with a non-polar or mid-polar stationary phase would be selected. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can confirm the compound's identity by matching the molecular ion peak and fragmentation pattern with the expected values. cmbr-journal.comresearchgate.net
A significant challenge in the GC-MS analysis of urea-containing compounds from biological or environmental samples is the interference from urea (B33335) itself, which can obscure other metabolites and overload the column. hmdb.ca
Spectroscopic Methods for Structural Elucidation in Research Samples
Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include:
Aromatic protons from the 3-methylphenyl group, appearing in the downfield region (typically 6.5-8.0 ppm).
Protons of the piperidine ring, likely appearing as complex multiplets in the aliphatic region (1.5-3.5 ppm).
A singlet for the methyl group on the phenyl ring (around 2.3 ppm).
Signals for the N-H protons of the urea linkage, which may be broad and their chemical shift dependent on solvent and concentration (typically 5.0-9.0 ppm).
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is a key diagnostic peak, expected to appear significantly downfield (typically 155-165 ppm). Other expected signals include those for the aromatic carbons, the piperidine carbons, and the methyl carbon.
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign the complex spin systems of the piperidine and phenyl rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Key Structural Moieties
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₄) | 6.8 - 7.5 | Multiplets |
| Urea (NH) | 5.0 - 9.0 | Broad Singlets |
| Piperidine (CH, CH₂) | 1.5 - 3.5 | Multiplets |
| Methyl (CH₃) | ~2.3 | Singlet |
These are estimated values based on typical ranges for similar structural motifs. Actual values would be determined experimentally. rsc.orgresearchgate.net
Mass spectrometry (MS) provides information about the mass and, by extension, the molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with an electrospray ionization (ESI) source, is used to determine the exact mass of the molecular ion (e.g., [M+H]⁺). This allows for the calculation of the elemental composition, providing strong evidence for the compound's identity. For this compound (C₁₃H₁₉N₃O), the expected exact mass of the protonated molecule would be calculated and compared to the measured value with high accuracy (typically within 5 ppm).
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragment ions for this compound would be expected from the cleavage of the urea linkages and fragmentation of the piperidine ring. This technique is crucial for distinguishing between isomers. nih.gov
Table 3: Key Mass Spectrometry Data
| Analysis Type | Expected Information |
| HRMS (ESI+) | Measurement of the exact mass of the [M+H]⁺ ion to confirm the elemental formula (C₁₃H₁₉N₃O). |
| MS/MS | Characteristic fragment ions resulting from cleavage at the C-N bonds of the urea and within the piperidine ring. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. nih.govnau.edu
N-H Stretching: The N-H bonds of the urea group would give rise to one or more bands in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. nih.gov
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the urea is a key diagnostic feature, typically appearing in the range of 1630-1680 cm⁻¹. docbrown.inforesearchgate.net
C-N Stretching: Vibrations of the C-N bonds would appear in the fingerprint region of the spectrum.
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring would also be present.
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amine/Amide | N-H Stretch | 3200 - 3500 |
| Carbonyl (Urea) | C=O Stretch | 1630 - 1680 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Aromatic | C-H Bending | 690 - 900 |
This table provides typical ranges for the indicated functional groups. docbrown.infopw.edu.pl
X-Ray Crystallography of this compound and Co-crystals
The determination of the three-dimensional atomic and molecular structure of a crystalline compound is pivotal in pharmaceutical sciences. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation, intermolecular interactions, and packing arrangements of active pharmaceutical ingredients (APIs). For this compound, single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry and the hydrogen-bonding networks that govern its crystal lattice.
Although specific crystallographic data for this compound are not publicly available, the general principles of X-ray diffraction would be applied. A suitable single crystal, grown from a selected solvent system, would be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.
Co-crystallization represents a strategic approach to modify the physicochemical properties of an API, such as solubility and stability, without altering its chemical structure. nih.gov Urea and its derivatives are excellent candidates for co-crystal formation due to the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group). nih.govresearchgate.net The formation of co-crystals of this compound with pharmaceutically acceptable co-formers would be investigated to enhance its properties. The synthesis of such co-crystals can be achieved through various methods, including liquid-assisted grinding or solvent evaporation. mdpi.com
The resulting co-crystals would be analyzed using powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase and by single-crystal X-ray diffraction to determine the precise intermolecular interactions between the API and the co-former. A hypothetical table of crystallographic data for a co-crystal of this compound with a generic co-former is presented below to illustrate the type of information that would be obtained from such a study.
Interactive Table: Hypothetical Crystallographic Data for a this compound Co-crystal
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1934.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.285 |
| R-factor | 0.045 |
| Hydrogen Bond Interactions | N-H···O (Urea - Co-former), N-H···O (Piperidine - Co-former) |
Bioanalytical Techniques for Quantitation in Biological Matrices (Non-Human)
The quantitative determination of drug concentrations in biological fluids is a critical component of preclinical research, providing essential data for pharmacokinetic and pharmacodynamic assessments.
LC-MS/MS for Preclinical Pharmacokinetic Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. nih.govuni-duesseldorf.denih.gov A robust LC-MS/MS method would be developed and validated for the determination of this compound in preclinical plasma samples (e.g., from rodents or canines).
The method would typically involve a sample preparation step to remove proteins and other interfering substances. shimadzu.com This could be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted analyte would then be separated from endogenous components on a reversed-phase HPLC column and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions would be optimized for both the parent compound and a stable isotope-labeled internal standard.
Validation of the bioanalytical method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov A hypothetical set of validation parameters for an LC-MS/MS assay for this compound is provided in the table below.
Interactive Table: Hypothetical LC-MS/MS Method Validation Parameters
| Parameter | Hypothetical Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Mean Extraction Recovery | > 85% |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Immunoassays for Target-Binding Studies
Immunoassays are valuable tools for investigating the binding of a drug to its pharmacological target. While specific immunoassays for this compound have not been described in the literature, a competitive binding assay could be developed. This would involve generating antibodies that specifically recognize the compound or its target.
In a typical competitive immunoassay format, a known amount of labeled this compound (e.g., biotinylated or fluorescently tagged) would compete with the unlabeled compound from a sample for a limited number of antibody binding sites. The amount of labeled compound bound to the antibody is inversely proportional to the concentration of the unlabeled compound in the sample.
Alternatively, if the target of this compound is known, an immunoassay could be designed to measure the displacement of a natural ligand or a known binder from the target protein. Such studies are crucial for understanding the mechanism of action and for screening compound libraries for potential drug candidates. nih.gov The development of such an assay would require the production and characterization of specific antibodies and labeled ligands, followed by optimization of the assay conditions to ensure adequate sensitivity and specificity.
Future Research Directions and Potential Applications
Exploration of Novel Molecular Targets for 3-(3-methylphenyl)-1-(piperidin-4-yl)urea
While the direct molecular targets of this compound are not yet fully elucidated, the broader class of 1-aryl-3-(piperidin-4-yl)urea derivatives has been extensively studied, revealing key interactions with specific enzymes. A primary avenue for future research is to screen this compound against targets known to bind similar urea-based structures.
A well-established target for this class of compounds is soluble epoxide hydrolase (sEH) . nih.govnih.gov sEH is a critical enzyme in the metabolism of anti-inflammatory and analgesic lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). nih.gov Inhibition of sEH increases the concentration of these beneficial EETs, making sEH inhibitors attractive therapeutic candidates for inflammatory pain, hypertension, and neurodegenerative diseases. nih.govmdpi.com Given that the 1,3-disubstituted urea (B33335) moiety is a known pharmacophore for sEH inhibition, it is a high-priority target for investigation. nih.gov
Beyond sEH, numerous protein kinases have been identified as targets for urea-containing compounds, particularly diaryl ureas. researchgate.netrsc.org These include:
Vascular Endothelial Growth Factor Receptor (VEGFR)
Platelet-Derived Growth Factor Receptor (PDGFR)
Epidermal Growth Factor Receptor (EGFR)
RAF family kinases (e.g., BRAF)
These kinases are central to cell signaling pathways that control cell growth, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers. rsc.org The ability of the urea functional group to act as a hydrogen bond donor and acceptor makes it an effective hinge-binding motif in many kinase inhibitors. researchgate.net Therefore, screening this compound against a broad panel of cancer-associated kinases could uncover novel anti-proliferative activities.
Other potential targets suggested by the activity of related urea derivatives include sphingosine kinase 1 (SphK1) , a target for cancer and inflammatory diseases, and enzymes like α-glucosidase , which is relevant for diabetes management. nih.gov A comprehensive screening approach will be essential to fully map the polypharmacology of this compound and identify its most promising therapeutic applications.
Rational Design of Next-Generation Analogs with Enhanced Specificity
Once primary molecular targets are identified, the scaffold of this compound offers numerous opportunities for rational, structure-based drug design to create next-generation analogs with improved potency and selectivity.
Key strategies for modification include:
Substitution on the Phenyl Ring: Research on sEH inhibitors has shown that adding electron-withdrawing groups to the aryl ring can enhance inhibitory potency. nih.gov This is thought to strengthen hydrogen bonding interactions with key residues in the enzyme's active site. Future work could explore a variety of substituents on the 3-methylphenyl ring to optimize these interactions.
Modification of the Piperidine (B6355638) Ring: The nitrogen atom of the piperidine ring is a key site for modification. Acylation of this nitrogen has been shown to significantly improve the pharmacokinetic properties of related sEH inhibitors. nih.gov Introducing different acyl groups or other functionalities could modulate the compound's solubility, cell permeability, and metabolic stability.
Urea Moiety Modification: While the core urea is often essential for target binding, subtle modifications such as N-methylation can disrupt planarity and reduce crystal packing energy, which may lead to improved solubility. nih.gov
Bioisosteric Replacement: To improve drug-like properties, parts of the molecule can be replaced with bioisosteres. For instance, the urea functionality could be engaged in forming a transient intramolecular hydrogen bond to create a pseudocyclic structure, which can enhance membrane permeability. nih.gov
The following table outlines potential modifications and their expected impact based on studies of similar compounds.
| Modification Site | Proposed Change | Potential Rationale/Goal | Relevant Findings |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -CF3, -Cl) | Enhance H-bond donor capacity of urea NH, increasing potency. | Potency of sEH inhibitors was improved with these substitutions. nih.gov |
| Piperidine Nitrogen | Acylation with various groups (e.g., cyclopropanecarbonyl) | Improve pharmacokinetic profile (Cmax, AUC) and physical properties. | Acylated piperidinyl ureas showed dramatically improved pharmacokinetics over non-acylated versions. nih.gov |
| Urea Nitrogen | N-methylation | Disrupt planarity, decrease crystal packing, and improve aqueous solubility. | N-methylation of a related urea derivative led to a 110-fold increase in solubility. nih.gov |
| Overall Scaffold | Introduction of conformational constraints | Lock the molecule into a bioactive conformation to increase affinity and selectivity. | Monocyclic templates designed to mimic bicyclic structures have shown multikinase inhibitory activity. nih.gov |
These targeted modifications, guided by structural biology and computational modeling, can systematically optimize the lead compound into a highly specific and potent drug candidate.
Development of Chemical Probes for Biological Research
To better understand the biological role of the molecular targets of this compound, it is essential to develop chemical probes. These tools are indispensable for studying protein function in complex biological systems.
A primary strategy is the development of fluorescent probes . This can be achieved by conjugating a fluorophore to the core molecule at a position that does not interfere with its binding to the target protein. The piperidine ring offers a potential site for such modification. By attaching a fluorescent tag, researchers can visualize the subcellular localization of the target protein, quantify binding events using techniques like fluorescence polarization, and perform high-throughput screening assays. rsc.orgmdpi.com
| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Key Features |
| Coumarins | 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | Blue fluorescence, often used in enzyme assays. |
| Fluoresceins | Fluorescein isothiocyanate (FITC) | ~495 | ~520 | Bright green fluorescence, widely used, pH-sensitive. |
| Rhodamines | Tetramethylrhodamine (TRITC) | ~550 | ~575 | Bright red-orange fluorescence, photostable. |
| Cyanines | Cy5 | ~650 | ~670 | Far-red emission, minimizes background autofluorescence. |
Another powerful tool is the activity-based probe (ABP) . If the compound binds to its target in a suitable manner, an ABP could be designed by incorporating a reactive group (a "warhead") that forms a covalent bond with a nearby residue in the target's active site. This allows for irreversible labeling, enabling researchers to identify target engagement in cells and tissues, profile enzyme activity, and discover novel binding partners.
The development of both fluorescent and activity-based probes derived from this scaffold would provide invaluable tools for validating its targets and exploring their downstream biological functions.
Methodological Advancements in Synthesis and Characterization
The traditional synthesis of urea derivatives often involves the reaction of an amine with an isocyanate. nih.gov While effective, this method frequently uses hazardous reagents like phosgene (B1210022) or triphosgene (B27547) to generate the isocyanate intermediate. nih.gov A key area for future research is the development of safer, more environmentally friendly, and efficient synthetic routes.
Modern, isocyanate-free methods are gaining traction and include:
Catalytic Carbonylation: Using carbon dioxide (CO2) as a renewable C1 source in the presence of a catalyst to react with amines.
Carbonate Rearrangement: Reactions involving reagents like diethyl carbonate as less hazardous alternatives to phosgene. nih.gov
Catalytic Carbene Insertion: A novel method using ruthenium catalysts to promote the insertion of a carbene into the N-H bonds of urea itself, offering a completely new pathway. uva.nl
Ring-Opening Reactions: Using precursors like thiazolidin-2-one which react with amines to form the urea bond without isocyanate intermediates. nih.gov
Microwave-assisted synthesis is another advancement that can dramatically accelerate the reaction, often leading to higher yields and purity in a fraction of the time required for conventional heating. beilstein-journals.org The development of a one-pot, microwave-assisted protocol could streamline the production of an analog library for structure-activity relationship studies. beilstein-journals.org
For characterization, advanced analytical techniques will be crucial. High-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy (e.g., COSY, HSQC) will be essential for unambiguous structure confirmation of new analogs. Furthermore, techniques like X-ray crystallography of ligand-protein complexes will provide critical insights into the binding mode, guiding further rounds of rational design.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comharvard.edu For a lead compound like this compound, AI can be integrated at multiple stages of the optimization process.
Generative AI for De Novo Design: Platforms like Chemistry42 can use generative models combined with reinforcement learning to explore the vast chemical space around the core scaffold. nih.gov By defining desired properties (e.g., high affinity for a target, low predicted toxicity, good solubility), these models can propose novel molecular structures that a human chemist might not have conceived. youtube.com
Structure-Based Optimization: Deep learning tools such as AlphaFold 3 can predict the 3D structure of a protein-ligand complex with high accuracy, even without a known crystal structure. youtube.com This allows medicinal chemists to visualize the binding pose and identify key interactions. Other tools, like DeepFrag, use deep learning to suggest specific molecular fragments to add to a lead compound to maximize favorable interactions with the target's binding pocket.
Predictive Modeling: ML models can be trained on large datasets to predict crucial drug-like properties. This includes:
ADME Properties: Absorption, Distribution, Metabolism, and Excretion.
Toxicity: Predicting potential off-target effects or cytotoxicity early in the process.
Physicochemical Properties: Solubility, permeability, and metabolic stability.
By using AI to score and rank virtual compounds, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov
| AI/ML Application | Tool/Technique | Purpose in Optimizing this compound |
| De Novo Molecular Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel analogs with a balanced profile of potency, selectivity, and drug-like properties. |
| Structure Prediction | AlphaFold 3, Deep Learning Docking | Predict the binding mode of analogs to novel targets like kinases or sEH to guide rational design. |
| Lead Optimization | Fragment-based Deep Learning (e.g., DeepFrag) | Suggest optimal substitutions on the phenyl or piperidine rings to enhance binding affinity. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Random Forest, DNNs | Predict ADME/Tox profiles to filter out candidates with poor properties before synthesis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-methylphenyl)-1-(piperidin-4-yl)urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a substituted phenyl isocyanate with a piperidin-4-amine derivative. Optimization includes:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .
- Catalysts : Bases like triethylamine improve urea bond formation efficiency .
- Temperature Control : Reactions at 50–80°C balance yield and side-product formation .
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) minimize trial runs while identifying critical parameters like molar ratios .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms regiochemistry of the urea linkage and aromatic substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
- HPLC-PDA : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Q. What preliminary biological screening approaches are recommended for assessing its potential therapeutic applications?
- Methodological Answer :
- Kinase Inhibition Assays : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to known urea-based inhibitors .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- ADME-Tox Prediction : Computational tools (e.g., SwissADME) estimate permeability and metabolic stability .
Advanced Research Questions
Q. How can computational chemistry methods be integrated with experimental data to predict and validate the compound’s reactivity and interaction mechanisms?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model urea bond stability and reaction pathways .
- Molecular Dynamics (MD) Simulations : Predict binding modes with biological targets (e.g., enzymes) and validate via SPR or ITC .
- Machine Learning : Train models on existing urea derivative datasets to predict synthetic yields or bioactivity .
Q. What strategies should be employed to resolve contradictions between in vitro and in vivo data for this compound?
- Methodological Answer :
- Pharmacokinetic Bridging Studies : Compare plasma protein binding and hepatic microsomal stability to identify bioavailability gaps .
- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy discrepancies .
- Dose-Response Modeling : Apply Hill equations to reconcile potency differences across experimental models .
Q. What advanced statistical methods are recommended for optimizing multi-step synthesis processes involving sensitive functional groups?
- Methodological Answer :
- Response Surface Methodology (RSM) : Optimize interdependent variables (e.g., pH, temperature) in telescoped reactions .
- Bayesian Optimization : Efficiently navigate parameter spaces for sensitive steps (e.g., protecting group removal) .
- Failure Mode Analysis : Use Pareto charts to prioritize critical control points in scale-up workflows .
Q. What formulation challenges are anticipated for this compound in preclinical studies, and how can they be addressed methodologically?
- Methodological Answer :
- Aqueous Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolysis-prone moieties (e.g., urea bonds) .
- Nanoparticle Encapsulation : Improve bioavailability via PLGA nanoparticles, with dynamic light scattering (DLS) for size optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
